molecular formula C13H17NO2 B13799741 N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide

N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide

Cat. No.: B13799741
M. Wt: 219.28 g/mol
InChI Key: MYJDSUWALJUANG-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of acetamide and features a 4-methylphenyl group attached to a 4-oxobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide typically involves the reaction of 4-methylbenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which is then reacted with butylamine to yield the final product. The reaction conditions generally include heating the mixture to around 50°C and maintaining vigorous stirring to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a 4-methylphenyl group and a 4-oxobutyl chain, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-4-oxobutyl]acetamide

InChI

InChI=1S/C13H17NO2/c1-10-5-7-12(8-6-10)13(16)4-3-9-14-11(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

MYJDSUWALJUANG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCNC(=O)C

Origin of Product

United States

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